3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
The compound 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole is similar to the one you’re asking about. It has a molecular weight of 266.3 .
Molecular Structure Analysis
The molecular structure of a compound similar to yours, 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole, has been reported . The InChI code is 1S/C12H11FN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole, have been reported . It’s a solid with a molecular weight of 266.3 .
Scientific Research Applications
Reactivity and Catalysis
3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride demonstrates significant potential in catalytic processes. For instance, pyrazole derivatives with a cyclopropyl group at the C3 position and an amino substituent at C5 have successfully participated in palladium-catalyzed direct arylations. These reactions proceeded regioselectively, producing C4-arylated pyrazoles without decomposing the cyclopropyl unit, showcasing the compound's stability and utility in catalysis (Sidhom et al., 2018).
Synthesis and Chemical Reactions
The compound also plays a crucial role in the synthesis of various bioactive molecules. For example, studies have explored the creation of tetrahydro-2H-[1,2′]-bis-pyrazine derivatives using related pyrazine structures, indicating the compound's relevance in synthesizing potentially tuberculostatic derivatives (Foks et al., 2005). Additionally, its involvement in domino reactions with aromatic or heterocyclic aldehydes leads to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine, indicating its versatility in synthesizing complex heterocyclic structures (Lipson et al., 2015).
Material Science and Polymer Chemistry
In material science, this compound has been implicated in the modification of polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to possess a wide range of pharmacological activities . They have been studied for their potential as inhibitors of protein glycation, and as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
Properties
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.ClH/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8;/h3-8H,1-2,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYHBGAIIKBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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